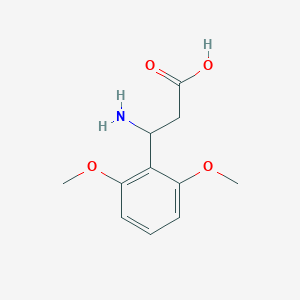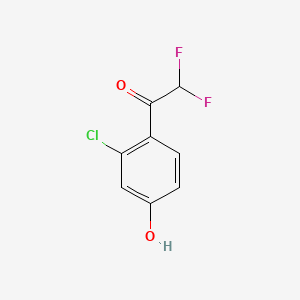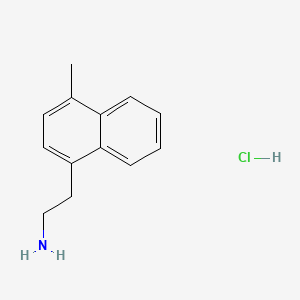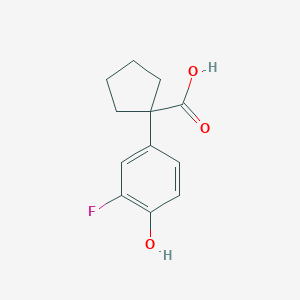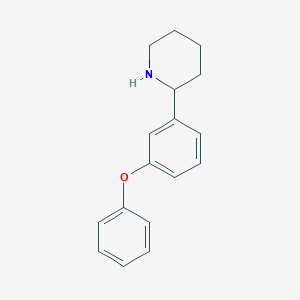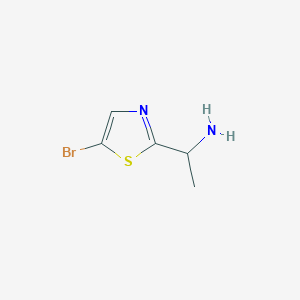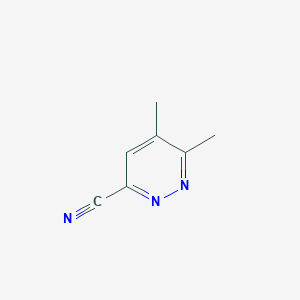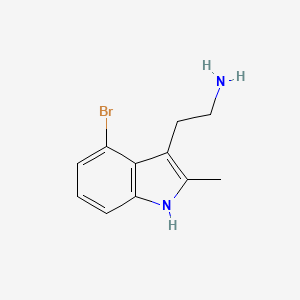
3-(2-Methoxy-5-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-5-methylphenyl)piperidine is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy and methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)piperidine typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-(2-Methoxy-5-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Methoxy-5-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as the parent compound.
2-Methoxy-5-methylbenzaldehyde: A precursor in the synthesis of 3-(2-Methoxy-5-methylphenyl)piperidine.
3-(2-Methoxyphenyl)piperidine: A similar compound lacking the methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(2-methoxy-5-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-13(15-2)12(8-10)11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
InChI 键 |
ZQBFJUOUXPZOLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
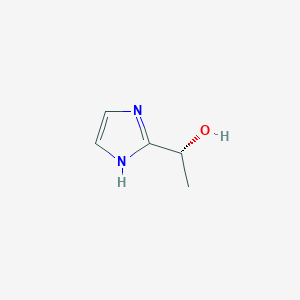
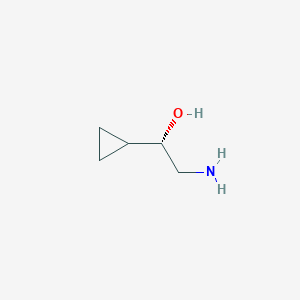
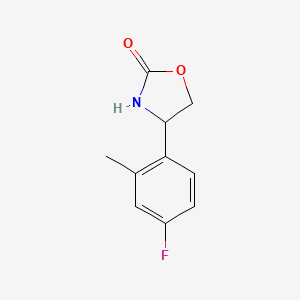
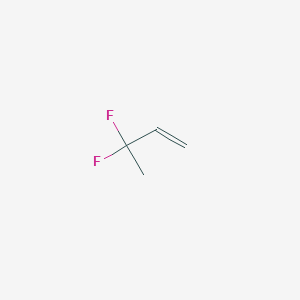
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
